1-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-PHENYL-2-PROPYN-1-ONE
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(4-methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action helps in improving cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
1-[4-(4-Methoxyphenyl)piperazino]-3-phenyl-2-propyn-1-one can be compared with other piperazine derivatives such as:
1-(4-Anisyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
1-(4-Chlorophenyl)piperazine: Used in the development of psychoactive drugs.
1-(2-Methoxyphenyl)piperazine: Explored for its potential therapeutic effects in treating neurological disorders.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYXCMOEWLUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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